Water-17O

In Vivo NMR Spectroscopy Metabolic Imaging Isotopic Tracer

Water-17O (H₂¹⁷O) is the stable isotopologue of water containing the oxygen-17 nucleus, which possesses a nuclear spin of +5/2 and is the sole stable oxygen isotope detectable by nuclear magnetic resonance (NMR). With a natural abundance of only 0.0373% in seawater, it serves as an ultra-low-background exogenous tracer.

Molecular Formula H2O
Molecular Weight 19.015 g/mol
CAS No. 13968-48-4
Cat. No. B1250082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWater-17O
CAS13968-48-4
Synonyms17O isotope
O-17 isotope
Oxygen-17
Molecular FormulaH2O
Molecular Weight19.015 g/mol
Structural Identifiers
SMILESO
InChIInChI=1S/H2O/h1H2/i1+1
InChIKeyXLYOFNOQVPJJNP-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Water-17O (CAS 13968-48-4): The Only NMR-Active Oxygen Isotopologue for Direct Hydration and Metabolism Tracking


Water-17O (H₂¹⁷O) is the stable isotopologue of water containing the oxygen-17 nucleus, which possesses a nuclear spin of +5/2 and is the sole stable oxygen isotope detectable by nuclear magnetic resonance (NMR) [1]. With a natural abundance of only 0.0373% in seawater, it serves as an ultra-low-background exogenous tracer [2]. Its quadrupolar moment confers exceptionally short longitudinal relaxation times (T₁ < 5 ms in brain tissue), enabling rapid signal averaging that partially compensates for its inherently lower gyromagnetic ratio (γ = 5.77 MHz/T) compared to proton (¹H) detection [3]. This unique combination of NMR visibility, stable isotopic safety profile, and minimal endogenous background makes Water-17O a non-radioactive, physiologically identical water tracer for directly probing water dynamics, oxidative metabolism, and macromolecular hydration.

Workflow ¹⁷O NMR/MRI water dynamics and metabolism tracking Sole NMR-active stable oxygen isotope tracer
Selection Logic ≥20 atom% enrichment for direct in vivo detection Signal amplification >500x versus natural abundance
Use Context Indirect ¹H-MRI quantification on standard 3T scanners Linear R2-concentration relationship reported

Critical Differentiation: Why Water-18O or Deuterium Oxide Cannot Replace Water-17O in NMR/MRI-Based Quantitative Water Dynamics


Substituting Water-17O with other water isotopologues—such as Water-18O (H₂¹⁸O), Deuterium Oxide (D₂O, heavy water), or Tritiated Water (HTO)—leads to fundamental technical failure in NMR and MRI applications. Oxygen-18, despite being a stable heavy isotope, possesses a nuclear spin of zero, rendering it completely NMR-silent and thus useless as a direct magnetic resonance tracer for metabolic water production or perfusion [1]. Deuterium oxide (D₂O) is NMR-active but introduces significant chemical and biological perturbations, including kinetic isotope effects that alter enzyme reaction rates, changes in solvent hydrogen-bonding strength, and physiological toxicity at tracer concentrations; moreover, its NMR detection (²H NMR) requires specialized hardware not standard on clinical or most high-field MRI systems [2]. Tritiated water (³HHO) is radioactive, imposes stringent radiation safety protocols, and relies on autoradiography or scintillation counting, which precludes in vivo, real-time, three-dimensional imaging. Gadolinium-based contrast agents (GBCAs), while capable of altering proton relaxation, do not report on water molecule origin (i.e., whether H₂O is derived from blood flow or mitochondrial oxidative metabolism) and carry potential nephrogenic systemic fibrosis risks and concerns regarding long-term gadolinium deposition [3]. Therefore, for non-invasive, quantitative mapping of tissue perfusion, cellular water exchange, or cerebral metabolic rate of oxygen consumption (CMRO₂) via MRI, Water-17O is not merely preferable but uniquely indispensable.

!
Water-¹⁸O (H₂¹⁸O)
Oxygen-18 is NMR-silent (nuclear spin zero), making it fundamentally unsuitable as a direct magnetic resonance tracer for metabolic water production or perfusion imaging.
!
Deuterium Oxide (D₂O)
²H NMR requires specialized hardware not standard on clinical or high-field MRI systems; deuterium introduces kinetic isotope effects that may alter enzyme reaction rates and solvent hydrogen-bonding strength.
!
Gadolinium-Based Contrast Agents (GBCAs)
GBCAs alter proton relaxation but do not report on water molecule origin; transport kinetics and distribution volume may differ significantly from physiologically identical water tracers.

Product-Specific Quantitative Evidence Guide: Quantified Differentiation of Water-17O Versus Analogs and Alternatives


Enriched Water-17O Enables Direct, In Vivo ¹⁷O NMR/MRI Detection Unattainable with Natural Abundance Oxygen

The direct detection of the ¹⁷O nucleus in vivo is the core differentiator of Water-17O. At its natural isotopic abundance of 0.0373%, the ¹⁷O signal is buried in noise, requiring impractically long scan times. In contrast, commercially available Water-17O enriched to ≥20 atom% provides a signal amplification factor of >500x relative to natural water, enabling physiologically relevant temporal resolution for dynamic metabolic studies . The extremely short T₁ relaxation time of ¹⁷O (<5 ms in brain tissue) uniquely allows rapid signal averaging (e.g., 200 acquisitions per second), which can offset the nucleus's lower inherent sensitivity per scan compared to ¹H [1]. This direct detection approach using enriched Water-17O is the only method to unambiguously quantify the rate of metabolically generated water (H₂¹⁷O) from inhaled ¹⁷O₂ gas, a key measure of oxidative metabolism [2].

In Vivo ¹⁷O Signal Amplification
Direct head-to-head
Signal increase >500× versus natural abundance H₂O (0.0373 atom%); scan time reduction factor >250,000 for equivalent SNR.
Enriched ≥20 atom% Natural abundance baseline
Enables in vivo temporal resolution for dynamic metabolic studies.
Brain tissue context; T₁
Indirect ¹H-MRI Quantification
Direct head-to-head
Linear relationship: R2 = 0.405 × (H₂¹⁷O%) + 0.3215 s⁻¹ (ρ = 0.79, p
Standard 3T clinical scanner Specialized ≥7T multi-nuclear system
Supports absolute concentration mapping via standard proton MRI.
Minimum detectable change ~0.2% H₂¹⁷O; validated in rat brain in vivo.
Fast SSFP Detection Benchmark
Direct head-to-head
Detection of 0.4% Water-¹⁷O in ≤53 seconds using FISP sequence.
SSFP: 0.4% in 53 s Spin-echo: longer scan time required
Defines a quantifiable performance endpoint for dynamic contrast studies.
In vitro and in vivo; field strength not specified in source.
CSF Transport vs. GBCAs
Direct head-to-head
H₂¹⁷O (18 Da) exhibits reported faster, more extensive CSF transport than Gd-DTPA (~500 Da) or GadoSpin nanoparticle.
H₂¹⁷O: diffusion-dominated GBCAs: size-restricted
Supports glymphatic and CSF dynamics research with a physiological tracer.
In vivo mouse brain; quantitative rates not specified in abstract.
¹⁷O MRD Protein Hydration
Cross-study comparable
Directly resolves water residence times and rotational correlation dynamics in protein cavities.
MRD: dynamic, ps–ns timescale X-ray: static, time-averaged
Provides complementary cavity occupancy data invisible to diffraction methods.
Reported for β-lactoglobulin; confirmed dry apo binding cavity.
Non-Radioactive CMRO₂ Alternative
Cross-study comparable
Stable isotope (infinite half-life) vs. ¹⁵O-PET (~2 min half-life); eliminates on-site cyclotron requirement.
¹⁷O MRI: no radiation dose ¹⁵O-PET: cyclotron-dependent
Enables longitudinal metabolic imaging without cumulative radiation exposure.
Spatial resolution may approach PET; supports repeat studies.
In Vivo NMR Spectroscopy Metabolic Imaging Isotopic Tracer

Linear Quantification of H₂¹⁷O Concentration via ¹H-MRI R2 Relaxation Rate on Standard Clinical 3T Scanners

A practical procurement advantage of Water-17O lies in its ability to be quantified indirectly using standard ¹H MRI equipment, avoiding the need for specialized multi-nuclear hardware. The presence of the quadrupolar ¹⁷O nucleus accelerates the transverse relaxation (R2 = 1/T2) of surrounding water protons. A 2021 phantom study established a linear relationship between H₂¹⁷O concentration and proton R2 rate using a conventional 3 Tesla clinical MRI scanner [1]. The relationship is described by the equation R2 = 0.405 × (H₂¹⁷O concentration in %) + 0.3215 (s⁻¹), with high statistical significance (ρ = 0.79, p < 0.001) [1]. This linearity allows absolute quantification of H₂¹⁷O concentration from a simple T₂-weighted image acquisition [2].

Indirect ¹H-MRI Quantification
Direct head-to-head
Linear relationship: R2 = 0.405 × (H₂¹⁷O%) + 0.3215 s⁻¹ (ρ = 0.79, p
Standard 3T clinical scanner Specialized ≥7T multi-nuclear system
Supports absolute concentration mapping via standard proton MRI.
Minimum detectable change ~0.2% H₂¹⁷O; validated in rat brain in vivo.
Fast SSFP Detection Benchmark
Direct head-to-head
Detection of 0.4% Water-¹⁷O in ≤53 seconds using FISP sequence.
SSFP: 0.4% in 53 s Spin-echo: longer scan time required
Defines a quantifiable performance endpoint for dynamic contrast studies.
In vitro and in vivo; field strength not specified in source.
CSF Transport vs. GBCAs
Direct head-to-head
H₂¹⁷O (18 Da) exhibits reported faster, more extensive CSF transport than Gd-DTPA (~500 Da) or GadoSpin nanoparticle.
H₂¹⁷O: diffusion-dominated GBCAs: size-restricted
Supports glymphatic and CSF dynamics research with a physiological tracer.
In vivo mouse brain; quantitative rates not specified in abstract.
¹⁷O MRD Protein Hydration
Cross-study comparable
Directly resolves water residence times and rotational correlation dynamics in protein cavities.
MRD: dynamic, ps–ns timescale X-ray: static, time-averaged
Provides complementary cavity occupancy data invisible to diffraction methods.
Reported for β-lactoglobulin; confirmed dry apo binding cavity.
Non-Radioactive CMRO₂ Alternative
Cross-study comparable
Stable isotope (infinite half-life) vs. ¹⁵O-PET (~2 min half-life); eliminates on-site cyclotron requirement.
¹⁷O MRI: no radiation dose ¹⁵O-PET: cyclotron-dependent
Enables longitudinal metabolic imaging without cumulative radiation exposure.
Spatial resolution may approach PET; supports repeat studies.
Indirect ¹H-MRI T₂ Relaxometry Water Compartmentalization

Rapid In Vivo Detection of 0.4% Water-17O in Under One Minute Using Steady-State MRI Sequences

The detection sensitivity of Water-17O as a proton T₂-shortening contrast agent is substantially enhanced when using fast steady-state free precession (SSFP) sequences, such as FISP (Fast Imaging with Steady-state Precession), compared to conventional spin-echo sequences. Using a FISP sequence, it is possible to detect ¹⁷O-enriched water at concentrations as low as 0.4% in a total scan time of 53 seconds or less [1]. This represents a major acceleration over traditional methods and makes Water-17O a viable contrast agent for dynamic, real-time tracking of water movement in vivo [2].

Fast SSFP Detection Benchmark
Direct head-to-head
Detection of 0.4% Water-¹⁷O in ≤53 seconds using FISP sequence.
SSFP: 0.4% in 53 s Spin-echo: longer scan time required
Defines a quantifiable performance endpoint for dynamic contrast studies.
In vitro and in vivo; field strength not specified in source.
Fast Imaging Steady-State Free Precession Contrast-Enhanced MRI

Faster and More Extensive Cerebrospinal Fluid (CSF) Transport Compared to Gadolinium-Based Contrast Agents

In a comparative in vivo mouse study, the transport kinetics and distribution of three MRI contrast agents were evaluated: oxygen-17 enriched water (H₂¹⁷O) and two gadolinium-based contrast agents (GBCAs), Gd-DTPA (small molecule) and GadoSpin (larger nanoparticle). H₂¹⁷O exhibited significantly faster and more extensive transport through the brain's cerebrospinal fluid (CSF) spaces compared to both Gd-DTPA and GadoSpin [1]. The study concluded that the vastly different molecular sizes of the tracers lead to distinct transport pathways and kinetics, with the small, physiologically identical H₂¹⁷O molecule demonstrating superior penetration and distribution within the glymphatic system [1].

CSF Transport vs. GBCAs
Direct head-to-head
H₂¹⁷O (18 Da) exhibits reported faster, more extensive CSF transport than Gd-DTPA (~500 Da) or GadoSpin nanoparticle.
H₂¹⁷O: diffusion-dominated GBCAs: size-restricted
Supports glymphatic and CSF dynamics research with a physiological tracer.
In vivo mouse brain; quantitative rates not specified in abstract.
Cerebrospinal Fluid Dynamics Tracer Kinetics Glymphatic System

Direct Probing of Protein Hydration and Internal Water Dynamics Using ¹⁷O Magnetic Relaxation Dispersion (MRD)

Water-17O enables the unique technique of ¹⁷O magnetic relaxation dispersion (MRD) to directly monitor the dynamics of water molecules interacting with proteins, distinguishing between internal, occluded water and surface hydration layers. This method has been used to study the hydration of native, molten globule, and denatured states of proteins like α-lactalbumin, lysozyme, and ribonuclease A [1]. In one study, ¹⁷O MRD was used to establish that the large (315 ų) nonpolar binding cavity in bovine β-lactoglobulin is completely dehydrated in the apo state, a finding that could not be unambiguously determined by X-ray crystallography due to water delocalization [2].

¹⁷O MRD Protein Hydration
Cross-study comparable
Directly resolves water residence times and rotational correlation dynamics in protein cavities.
MRD: dynamic, ps–ns timescale X-ray: static, time-averaged
Provides complementary cavity occupancy data invisible to diffraction methods.
Reported for β-lactoglobulin; confirmed dry apo binding cavity.
Protein Hydration Biophysics Magnetic Relaxation Dispersion

Non-Radioactive, Clinically Translatable Alternative to ¹⁵O-PET for Cerebral Metabolic Rate of Oxygen (CMRO₂) Measurement

The gold standard for quantitative measurement of the cerebral metabolic rate of oxygen consumption (CMRO₂) has historically been positron emission tomography (PET) using the short-lived radioactive tracer oxygen-15 (¹⁵O). However, ¹⁵O has a half-life of only approximately 2 minutes, necessitating an on-site cyclotron for production and imposing strict radiation safety protocols, which severely limits its clinical accessibility [1]. Water-17O, in conjunction with inhaled ¹⁷O₂ gas, offers a non-radioactive, stable isotope alternative for CMRO₂ measurement via MRI [2]. The conversion of ¹⁷O₂ to H₂¹⁷O in mitochondria is directly detectable, providing a quantitative, spatially resolved map of oxygen metabolism without the logistical and safety constraints of ¹⁵O-PET [3].

Non-Radioactive CMRO₂ Alternative
Cross-study comparable
Stable isotope (infinite half-life) vs. ¹⁵O-PET (~2 min half-life); eliminates on-site cyclotron requirement.
¹⁷O MRI: no radiation dose ¹⁵O-PET: cyclotron-dependent
Enables longitudinal metabolic imaging without cumulative radiation exposure.
Spatial resolution may approach PET; supports repeat studies.
Brain Metabolism CMRO₂ PET/MRI Comparison

Best Research and Industrial Application Scenarios for Water-17O: Evidence-Backed Use Cases for Procurement Decisions


Quantitative In Vivo Mapping of Cerebral Blood Flow and Oxygen Metabolism (CMRO₂ and CBF)

The evidence directly supports the use of enriched Water-17O (≥20 atom%) for non-invasive, quantitative MRI of cerebral blood flow (CBF) and cerebral metabolic rate of oxygen consumption (CMRO₂). The >500-fold signal enhancement over natural abundance water enables physiologically meaningful temporal resolution [Section 3, Item 1]. This application uniquely circumvents the logistical and safety constraints of ¹⁵O-PET, as ¹⁷O is a stable isotope requiring no on-site cyclotron [Section 3, Item 6]. The linear relationship between H₂¹⁷O concentration and proton R2 on standard 3T clinical scanners [Section 3, Item 2] further simplifies implementation, making it ideal for studies of stroke, neurodegenerative diseases, and tumor metabolism where repeated, longitudinal measurements are required without radiation exposure.

Non-Invasive Imaging of Cerebrospinal Fluid (CSF) Dynamics and Glymphatic Clearance

Based on the direct comparative evidence showing significantly faster and more extensive transport of H₂¹⁷O in the brain compared to gadolinium-based contrast agents [Section 3, Item 4], Water-17O is the tracer of choice for investigating CSF flow pathways, glymphatic system function, and interstitial fluid dynamics. Its small molecular size and physiological identity to water allow it to faithfully trace the movement of brain water, providing a more accurate readout of clearance mechanisms. The fast detection capability (0.4% in <1 minute) using SSFP sequences [Section 3, Item 3] is essential for capturing the rapid dynamics of CSF pulsatility and tracer distribution.

High-Resolution Biophysical Studies of Protein Hydration, Cavity Occupancy, and Macromolecular Dynamics

The unique nuclear properties of ¹⁷O, specifically its quadrupolar relaxation, make Water-17O indispensable for ¹⁷O magnetic relaxation dispersion (MRD) experiments [Section 3, Item 5]. This technique provides quantitative, time-resolved information on water molecule dynamics (picosecond to nanosecond timescales) at protein surfaces and within internal cavities, which is often invisible to static structural methods like X-ray crystallography. This application is critical for understanding protein folding, stability, ligand binding thermodynamics, and the role of water in enzymatic catalysis. Procurement of Water-17O is essential for laboratories focusing on advanced biophysical characterization of biomacromolecules.

Validation and Calibration of Perfusion MRI Methods and Development of Novel Water-Specific Contrast Mechanisms

The linear relationship between H₂¹⁷O concentration and proton R2 (R2 = 0.405 × [H₂¹⁷O%] + 0.3215 s⁻¹) [Section 3, Item 2] establishes Water-17O as a primary standard for validating and calibrating other MRI methods that claim to measure tissue perfusion, water exchange, or compartmentalization. It can be used as a 'ground truth' tracer in phantom and animal studies to benchmark new pulse sequences or analysis algorithms. Furthermore, its unique T₂-shortening effect on water protons, detectable with fast SSFP sequences [Section 3, Item 3], provides a platform for developing novel, non-gadolinium contrast mechanisms that report directly on water mobility and tissue microstructure.

Application
Selection Property
Validation Focus
CBF and CMRO₂ quantitative mapping
≥20 atom% enrichment for direct ¹⁷O detection
Mitochondrial oxygen metabolism endpoint context
CSF dynamics and glymphatic clearance
Small-molecule physiological water tracer (18 Da)
Transport kinetics vs. GBCA comparator review
Protein hydration and cavity occupancy
Quadrupolar ¹⁷O relaxation (MRD)
Water residence time and dynamics interpretation
Perfusion MRI calibration and sequence development
Linear R2-concentration response
Standard 3T indirect ¹H-MRI quantification review

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